Disulfide, dioctadecyl
Overview
Description
Disulfide, dioctadecyl, also known as 1-(octadecyldisulfanyl)octadecane, is an organic compound with the molecular formula C36H74S2. It is characterized by the presence of a disulfide bond (S-S) linking two octadecyl groups. This compound is primarily used in various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Disulfides in general play a crucial role in the formation and stabilization of secondary and tertiary 3d structures in peptides and proteins . They increase the rigidity of these structures, which often contributes to an increase in binding affinity and selectivity towards molecular targets .
Mode of Action
It’s known that disulfides can form a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Biochemical Pathways
Disulfide, dioctadecyl may affect biochemical pathways related to disulfide bond-dependent cell death, a process termed "disulfidptosis" . This process is characterized by disulfide stress-induced cell death . Disulfidptosis is triggered in glucose-starved cells exhibiting high expression of a protein called SLC7A11 . The accumulation of disulfides like cystine leads to the destabilization of the F-actin network, causing cell death .
Pharmacokinetics
In general, the adme properties of a compound determine its bioavailability and impact on the body .
Result of Action
The accumulation of disulfides like cystine can lead to the destabilization of the f-actin network, causing cell death . This process is part of a novel form of regulated cell death known as disulfidptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can be explained by a futile cycle of disulfide formation and breaking, which consumes reduced glutathione and produces reactive oxygen species . This cycle dominates when protein folding rates are low relative to disulfide bond formation rates .
Biochemical Analysis
Biochemical Properties
Disulfide, dioctadecyl plays a significant role in biochemical reactions, particularly in the formation and stabilization of disulfide bonds in proteins and small molecules. These disulfide bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, thereby conferring physical and chemical stability . The compound interacts with enzymes such as sulfhydryl oxidases, which oxidize free sulfhydryl groups in proteins and thiol-containing small molecules using molecular oxygen as an electron acceptor . This interaction is essential for the proper folding and functionality of proteins.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. One of the most significant impacts is on cell death mechanisms. This process affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell shrinkage and death under specific conditions such as glucose starvation and high expression of solute carrier family 7 member 11 (SLC7A11) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds between cysteine residues in proteins. These bonds are formed during oxidative folding, a process catalyzed by enzymes such as protein disulfide isomerases (PDIs) . The compound can also influence enzyme activity by acting as a redox agent, facilitating thiol-disulfide exchange reactions . This mechanism is crucial for maintaining protein structure and function, as well as regulating cellular redox homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained disulfide stress, affecting cellular homeostasis and potentially leading to cell death .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may act as an antioxidant, protecting cells from oxidative stress. At high doses, it can induce toxic effects, including disulfide stress and cell death . Threshold effects have been observed, where a specific concentration of the compound triggers significant cellular responses. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to redox reactions and disulfide bond formation. The compound interacts with enzymes such as SLC7A11, which mediates cystine uptake and contributes to disulfide stress under glucose starvation conditions . This interaction affects metabolic flux and metabolite levels, influencing cellular redox balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its activity and function, with higher concentrations observed in specific tissues such as the brain and kidneys .
Subcellular Localization
This compound is primarily localized in the endoplasmic reticulum (ER), where it participates in protein folding and disulfide bond formation . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for its role in maintaining protein structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfide, dioctadecyl can be synthesized through several methods:
Oxidative Coupling of Thiols: One common method involves the oxidative coupling of octadecyl thiol (C18H37SH) using oxidizing agents such as hydrogen peroxide (H2O2), iodine (I2), or dimethyl sulfoxide (DMSO) under controlled conditions.
Reaction with Sulfur Monochloride: Another method involves the reaction of octadecyl chloride (C18H37Cl) with sulfur monochloride (S2Cl2) in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidative coupling of thiols using cost-effective and efficient oxidizing agents. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (60-70°C) to ensure complete conversion .
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions where the disulfide bond is either reduced to thiols or oxidized to form higher oxidation state compounds.
Substitution Reactions: The disulfide bond can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and dimethyl sulfoxide (DMSO) are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products:
Oxidation Products: Higher oxidation state sulfur compounds.
Reduction Products: Octadecyl thiol (C18H37SH).
Scientific Research Applications
Disulfide, dioctadecyl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Disulfide, dioctadecyl: C36H74S2
Disulfide, didecyl: C20H42S2
Disulfide, didodecyl: C24H50S2
Comparison:
Chain Length: this compound has a longer carbon chain compared to disulfide, didecyl and disulfide, didodecyl, which affects its physical properties such as melting point and solubility
This compound stands out due to its unique combination of a long carbon chain and a disulfide bond, making it highly effective in stabilizing and protecting materials under various conditions.
Properties
IUPAC Name |
1-(octadecyldisulfanyl)octadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKTNDBASEZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062475 | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2500-88-1 | |
Record name | Dioctadecyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctadecyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, dioctadecyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIOCTADECYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW8U98AUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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